1H-1,2,4-triazol-5-ylmethanol
Overview
Description
1H-1,2,4-triazol-5-ylmethanol, also known as this compound, is an organic compound with a molecular formula of C4H7N3OH. It is a colorless liquid with a pungent odor and is used in a variety of industrial and scientific applications. This compound is used as a catalyst in organic synthesis, as a reagent in biochemistry and as an intermediate in the production of pharmaceuticals. It is also used as a stabilizer in the manufacture of plastics, as an antioxidant in food products, and as a corrosion inhibitor in petroleum refining.
Scientific Research Applications
Proton Conduction Enhancement
1H-1,2,4-Triazol-5-ylmethanol has been identified as an active group that enhances proton conduction in liquid electrolytes and polymer electrolyte membranes (PEMs). These PEMs containing this compound demonstrate stability over a wide potential range, indicating their potential for use in fuel cells due to excellent electrochemical stability under operating conditions (Li et al., 2005).
Biological and Optical Properties
Research on triazole derivatives, including those related to this compound, has revealed significant findings regarding their structural, nonlinear optical, electronic, and biological properties. These properties include their application as effective photosensitizers in dye-sensitized solar cells (DSSC) and their interactions with biological targets like cytochrome P450 inhibitors (Al-Otaibi et al., 2020).
Anticancer Activity
Studies have shown that certain 1,2,4-triazole derivatives exhibit anticancer activity. For example, the derivative 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has been characterized for its anticancer properties, including molecular docking to the EGFR kinase domain ATP binding site (Kaczor et al., 2013).
Antileishmanial Activity
Triazole derivatives, such as 4-amino-1,2,4-triazole, have been explored for their antileishmanial activity. Theoretical studies using Density Functional Theory (DFT) have been conducted to determine structural and spectroscopic parameters of these compounds, demonstrating their potential in combating Leishmania infantum promastigots (Süleymanoğlu et al., 2017).
Application in Wittig-Horner Reaction
The use of this compound in organic synthesis, particularly in the Wittig-Horner reaction, has been documented. This involves the preparation of triazolylmethyl-phosphonates and their use in olefinic substitutions (Maier et al., 1987).
Mechanism of Action
Target of Action
1H-1,2,4-Triazol-5-ylmethanol and its derivatives have been found to target human blood coagulation factor XIIa and thrombin . These targets play crucial roles in the blood coagulation process, with factor XIIa initiating the intrinsic pathway of blood coagulation and thrombin acting as a key enzyme in the clotting cascade .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. The acylated 1,2,4-triazol-5-amines, a derivative of this compound, have been shown to inhibit the activity of factor XIIa and thrombin . This inhibition is achieved through previously unknown interactions between the inhibitors and the active site of factor XIIa .
Biochemical Pathways
The inhibition of factor XIIa and thrombin by this compound affects the blood coagulation pathway. This results in anticoagulant properties and the ability to affect thrombin- and cancer-cell-induced platelet aggregation
Pharmacokinetics
The presence of the 1,2,4-triazole moiety in a compound can influence its pharmacokinetic properties, including its solubility, lipophilicity, and hydrogen bonding capacity . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The inhibition of factor XIIa and thrombin by this compound results in anticoagulant properties and the ability to affect thrombin- and cancer-cell-induced platelet aggregation . This suggests that the compound could potentially be used in the treatment of conditions related to blood coagulation and cancer.
Biochemical Analysis
Biochemical Properties
Triazole derivatives have been reported to exhibit promising anticancer activities
Cellular Effects
Some triazole derivatives have been found to exhibit cytotoxic activities against human cancer cell lines
Metabolic Pathways
A study reported the co-metabolic enhancement of a 1H-1,2,4-triazole derivative through nitrification , suggesting that similar pathways could potentially involve 1H-1,2,4-Triazol-5-ylmethanol.
properties
IUPAC Name |
1H-1,2,4-triazol-5-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c7-1-3-4-2-5-6-3/h2,7H,1H2,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDMDSNULOKCLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329849 | |
Record name | 1H-1,2,4-triazol-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00329849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
123372-69-0 | |
Record name | 1H-1,2,4-triazol-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00329849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1H-1,2,4-triazol-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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